1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
The compound "1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole" is a pyrrole derivative characterized by the presence of a 4-iodophenyl group attached to the nitrogen atom of the pyrrole ring, which is also substituted at the 2 and 5 positions with methyl groups. Pyrrole derivatives are known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis due to their unique chemical properties and structural features.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis or similar methods, where amines are reacted with compounds that can form the pyrrole ring upon condensation. In the case of substituted pyrroles, various functionalized starting materials are used to introduce different substituents onto the pyrrole ring. For example, the synthesis of 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole was achieved by reacting 4-phenyl-1,2,4-triazoline-3,5-dione with N-methylpyrrole, followed by conversion to a potassium dianion salt and subsequent reactions to form polymers . Although the specific synthesis of "1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their reactivity and physical properties. For instance, the crystal structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole was determined to be monoclinic with planar rings, and the presence of substituents like nitro groups can cause a twist in the molecular plane . The molecular structure directly influences the compound's ability to form polymers or engage in various chemical reactions.
Chemical Reactions Analysis
Pyrrole derivatives can participate in a range of chemical reactions, including polymerization, as seen in the formation of polymers from the reaction of a pyrrole dianion salt with alkyldihalides . The reactivity of the pyrrole ring can be modified by substituents, which can either activate or deactivate the ring towards electrophilic or nucleophilic attack, influencing the types of chemical reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and stability. The thermochemical and thermodynamic properties of 2,5-dimethyl-1-phenylpyrrole and its nitro-substituted analogue were studied using calorimetric and effusion techniques, revealing insights into their enthalpies of formation and sublimation . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.
Scientific Research Applications
1. Imaging Sigma-1 Receptor (S1R) Expression
- Application Summary : The compound 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG), which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used to image Sigma-1 Receptor (S1R) overexpressing tumors. S1Rs are overexpressed in almost all human cancers, especially in breast cancers .
- Methods of Application : IPAG was synthesized from a tributyltin precursor dissolved in ethanol using chloramine-T as oxidant. Purity was analyzed using HPLC. In vitro and in vivo studies were performed using the breast cancer cell line MCF-7 .
- Results : PET imaging studies in MCF7 tumor–bearing mice reveal that IPAG accumulates in tumor and is preferentially retained while clearing from non-target organs. The tumor to background increases with time, and tumors could be clearly visualized starting from 24 h post administration .
2. Indicator of Prior Respiratory Activity in Aquatic Bacteria
- Application Summary : The compound 2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride (INT), which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used as an indicator of prior respiratory activity in aquatic bacteria .
- Methods of Application : The amount of reduced INT showed excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .
- Results : The respiration rate in cultures is well related to the cellular potential of microbial cells to reduce INT, despite the state of intoxication .
3. Synthesis of 4-Iodoacetophenone
- Application Summary : The compound 4-Iodoacetophenone, which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used in organic synthesis .
- Methods of Application : The synthesis of 4-Iodoacetophenone involves the reaction of a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .
- Results : The product, 4-Iodoacetophenone, is a useful intermediate in organic synthesis .
4. Synthesis of 4-Iodobiphenyl
- Application Summary : The compound 4-Iodobiphenyl, which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used in organic synthesis .
- Methods of Application : The synthesis of 4-Iodobiphenyl involves the reaction of a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .
- Results : The product, 4-Iodobiphenyl, is a useful intermediate in organic synthesis .
5. Synthesis of 4-Iodoacetophenone
- Application Summary : The compound 4-Iodoacetophenone, which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used in organic synthesis .
- Methods of Application : The synthesis of 4-Iodoacetophenone involves the reaction of a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .
- Results : The product, 4-Iodoacetophenone, is a useful intermediate in organic synthesis .
6. Synthesis of 4-Iodobiphenyl
- Application Summary : The compound 4-Iodobiphenyl, which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used in organic synthesis .
- Methods of Application : The synthesis of 4-Iodobiphenyl involves the reaction of a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .
- Results : The product, 4-Iodobiphenyl, is a useful intermediate in organic synthesis .
Future Directions
properties
IUPAC Name |
1-(4-iodophenyl)-2,5-dimethylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGKGHWNVMDYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368034 | |
Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
CAS RN |
288608-09-3 | |
Record name | 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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